![molecular formula C10H10FN3O2 B1381267 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 1895500-49-8](/img/structure/B1381267.png)
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position and an aminoethyl group at the 3rd position makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-2,4-dioxoquinazoline and 2-aminoethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The mixture is heated to promote the nucleophilic substitution reaction between the amino group of 2-aminoethylamine and the carbonyl group of 7-fluoro-2,4-dioxoquinazoline.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with fewer oxygen atoms.
Substitution: Substituted quinazoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione serves as a precursor for the synthesis of more complex quinazoline derivatives. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry.
Biology
- Biochemical Probes: The compound is investigated as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for elucidating mechanisms of action within biological systems.
Medicine
- Therapeutic Potential:
- Anticancer Activity: Research suggests that this compound may exhibit anticancer properties by inhibiting certain kinases involved in tumor growth and proliferation.
- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various bacterial strains, potentially leading to new antibiotic therapies.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on various quinazoline derivatives indicated that modifications at the 7th position significantly influence the anticancer activity against specific cancer cell lines. The presence of the fluorine atom and aminoethyl group in this compound enhances its potency compared to other derivatives.
Case Study 2: Antimicrobial Testing
In vitro tests have shown that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential role in developing new antimicrobial agents .
Case Study 3: Anti-inflammatory Effects
Research exploring the anti-inflammatory properties of this compound has demonstrated its ability to reduce cytokine production in activated macrophages. This suggests a mechanism that could be harnessed for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminoethyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- 7-fluoro-2,4-dioxoquinazoline
- 2-aminoethyl-quinazoline derivatives
Uniqueness
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the aminoethyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it distinct from other quinazoline derivatives and potentially more effective in certain applications.
Biological Activity
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. The unique structure of this compound, characterized by a fluorine atom at the 7th position and an aminoethyl group at the 3rd position, suggests potential therapeutic applications in various fields including oncology and antimicrobial research.
The synthesis of this compound typically involves nucleophilic substitution reactions. The starting materials include 7-fluoro-2,4-dioxoquinazoline and 2-aminoethylamine. The reaction is usually conducted under reflux conditions in solvents such as ethanol or methanol, followed by purification techniques like recrystallization or column chromatography to achieve high purity of the final product .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. For instance, it has been suggested that the compound can inhibit kinases involved in cell signaling, which may lead to therapeutic effects such as reduced cell proliferation in cancer.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer), HT-29 (colorectal cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential.
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | High (IC50: 10-20 µM) | Moderate |
7-Fluoroquinazoline-2,4(1H,3H)-dione | Similar | Moderate | Low |
3-(2-aminoethyl)-1-methyl-2,4(1H,3H)-quinazolinedione | Different | Moderate | High |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study focusing on the inhibition of VEGFR-2 demonstrated that derivatives of quinazolines could effectively halt cancer cell proliferation and induce apoptosis through increased levels of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Evaluation : Another study assessed its efficacy against multi-drug resistant bacterial strains and found promising results that warrant further investigation into its mechanism and potential clinical applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBXGVSURXPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.